molecular formula C13H14ClN3S B2433674 N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 478258-42-3

N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B2433674
CAS No.: 478258-42-3
M. Wt: 279.79
InChI Key: GJYYJCOEHNEFMH-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with benzyl, chloro, methyl, and methylsulfanyl groups

Scientific Research Applications

N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl, chloro, and methylsulfanyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain groups or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-6-chloro-N-methylpyrimidin-4-amine
  • N-benzyl-2-methylsulfanylpyrimidin-4-amine
  • 6-chloro-N-methyl-2-methylsulfanylpyrimidin-4-amine

Uniqueness: N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-6-chloro-N-methyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c1-17(9-10-6-4-3-5-7-10)12-8-11(14)15-13(16-12)18-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYYJCOEHNEFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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